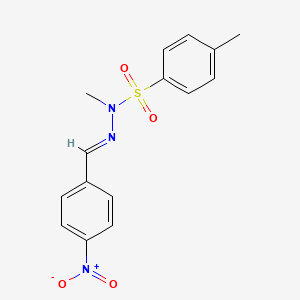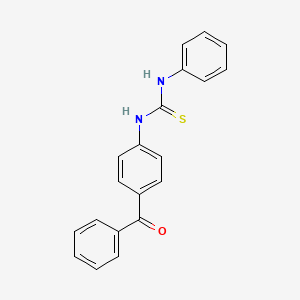
3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Übersicht
Beschreibung
WAY-358981 ist eine chemische Verbindung, die für ihre Rolle als Sphingosin-Kinase-Inhibitor bekannt ist. Sie hat die Summenformel C14H12N4O und eine molare Masse von 252,27 g/mol . Diese Verbindung wird aufgrund ihrer biologischen Aktivität und ihres potenziellen therapeutischen Nutzens vorwiegend in der wissenschaftlichen Forschung eingesetzt .
Herstellungsmethoden
Die Synthese von WAY-358981 umfasst mehrere Schritte, die typischerweise mit der Herstellung der zentralen Pyrazolstruktur beginnen. Der Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Dies wird durch die Reaktion von Hydrazin mit einem geeigneten Diketon oder β-Ketoester erreicht.
Substitutionsreaktionen: Der Pyrazolring wird dann verschiedenen Substitutionsreaktionen unterzogen, um die gewünschten funktionellen Gruppen einzuführen.
Vorbereitungsmethoden
The synthesis of WAY-358981 involves several steps, typically starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
WAY-358981 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Pyrazolring zu modifizieren.
Substitution: WAY-358981 kann Substitutionsreaktionen, insbesondere am aromatischen Ring, eingehen, um verschiedene Substituenten einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
WAY-358981 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Pyrazolderivaten zu untersuchen.
Biologie: WAY-358981 wird in biologischen Studien verwendet, um seine Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen.
Wirkmechanismus
WAY-358981 entfaltet seine Wirkung durch Hemmung der Sphingosin-Kinase, einem Enzym, das am Sphingolipid-Signalweg beteiligt ist. Diese Hemmung führt zu einer Abnahme der Produktion von Sphingosin-1-phosphat, einem Signalmolekül, das eine entscheidende Rolle bei Zellproliferation, Überleben und Migration spielt . Durch die gezielte Beeinflussung dieses Weges kann WAY-358981 verschiedene zelluläre Prozesse modulieren und hat potenzielle therapeutische Vorteile .
Wirkmechanismus
WAY-358981 exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the sphingolipid signaling pathway. This inhibition leads to a decrease in the production of sphingosine-1-phosphate, a signaling molecule that plays a crucial role in cell proliferation, survival, and migration . By targeting this pathway, WAY-358981 can modulate various cellular processes and has potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
WAY-358981 ist einzigartig in seiner spezifischen Hemmung der Sphingosin-Kinase. Ähnliche Verbindungen umfassen:
Fingolimod: Ein weiterer Sphingosin-Kinase-Inhibitor, der zur Behandlung von Multipler Sklerose eingesetzt wird.
SKI-II: Ein bekannter Sphingosin-Kinase-Inhibitor, der in der Forschung verwendet wird, um den Sphingolipid-Signalweg zu untersuchen.
Im Vergleich zu diesen Verbindungen bietet WAY-358981 eindeutige Vorteile in Bezug auf seine Spezifität und Potenz als Sphingosin-Kinase-Inhibitor .
Eigenschaften
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGEZMQHCWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxypropyl)-9-thieno[3,2-d]pyrimidin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614657.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5614666.png)

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)


![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)
![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)
![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614728.png)

